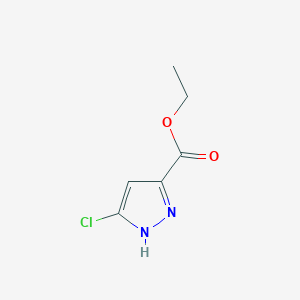

ethyl 3-chloro-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

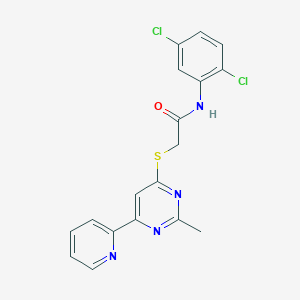

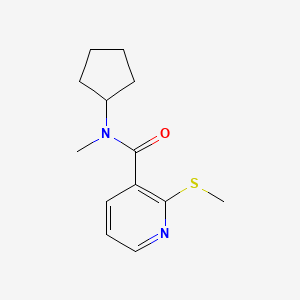

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a chemical compound with the linear formula C6H7ClN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, involves an oxidation reaction in an acetonitrile system in the presence of potassium persulfate using sulfuric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered pyrazole ring with a chlorine atom at the 3-position and a carboxylate ester group at the 5-position . The InChI code for this compound is 1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) .

Chemical Reactions Analysis

Pyrazoles, including this compound, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .

Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 174.59 .

科学的研究の応用

Synthesis and Chemistry of Structurally Unique Hexasubstituted Pyrazolines

Ethyl 3-chloro-1H-pyrazole-5-carboxylate plays a crucial role in the synthesis of hexasubstituted pyrazolines, a category of compounds with diverse structural uniqueness. The synthesis process involves the development of pentasubstituted 2H-pyrazoles, which serve as key starting materials. These materials facilitate the production of various series of highly substituted pyrazolines, demonstrating applications in generating hexasubstituted cyclopropanes and acting as effective oxygen-atom transfer reagents. This highlights the compound's significant contribution to the synthesis of novel pyrazoline derivatives with potential application in organic chemistry and materials science (Baumstark, Vásquez, & Mctush-Camp, 2013).

Chemistry of Pyrazoline-5-ones as Privileged Scaffold in Heterocycles Synthesis

This compound is identified as a valuable building block in synthesizing heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. Its derivatives exhibit a broad range of reactivity, making them instrumental in the construction of various heterocycles. This reactivity underpins the molecule's importance in the fields of medicinal chemistry and dye synthesis, where it enables the generation of versatile cynomethylene dyes from a wide array of precursors. This underlines the compound's broad utility in synthesizing complex molecules with significant biological and industrial applications (Gomaa & Ali, 2020).

Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry

The versatility of this compound extends into medicinal chemistry, where its derivatives, such as pyrazole carboxylic acid derivatives, serve as significant scaffolds. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their synthesis and biological applications underscore the molecule's importance in developing new therapeutic agents, highlighting its pivotal role in advancing drug discovery and development (Cetin, 2020).

Safety and Hazards

将来の方向性

Pyrazoles, including ethyl 3-chloro-1H-pyrazole-5-carboxylate, have been the focus of increasing interest over the past decades due to their low toxicity and high bioactivity . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

作用機序

Target of Action

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a pyrazole derivative. Pyrazoles are known to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .

Mode of Action

It is known that pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

It is known that the compound has a molecular weight of 18861, a density of 140±01 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 3395±420 °C (Predicted), and a vapor pressure of 355E-05mmHg at 25°C . These properties may impact its bioavailability.

Result of Action

Given the diverse biological activities of pyrazole derivatives, it is likely that the compound has multiple effects .

Action Environment

It is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and exposure to oxygen.

特性

IUPAC Name |

ethyl 5-chloro-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRAGHWFXPRSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)

![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)